- Preparation of imidazopyridine derivatives for use as TDO and/or IDO inhibitors, World Intellectual Property Organization, , ,
Cas no 956034-43-8 (2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride)

2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride
- 2,2-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride
- SIQQDDDFTPLXAK-UHFFFAOYSA-N
- 1-methanesulfonyl-2,2-dimethyl-piperazine hydrochloride salt
- 1-Methanesulfonyl-2,2-dimethylpiperazine hydrochloride
- 2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride
-
- MDL: MFCD30803916
- インチ: 1S/C7H16N2O2S.ClH/c1-7(2)6-8-4-5-9(7)12(3,10)11;/h8H,4-6H2,1-3H3;1H
- InChIKey: SIQQDDDFTPLXAK-UHFFFAOYSA-N
- ほほえんだ: Cl.O=S(C)(N1C(C)(C)CNCC1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 253
- トポロジー分子極性表面積: 57.8
2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2008945-0.25g |
1-methanesulfonyl-2,2-dimethylpiperazine hydrochloride |
956034-43-8 | 95.0% | 0.25g |
$289.0 | 2025-02-20 | |
Enamine | EN300-2008945-5.0g |
1-methanesulfonyl-2,2-dimethylpiperazine hydrochloride |
956034-43-8 | 95.0% | 5.0g |
$1779.0 | 2025-02-20 | |
Enamine | EN300-2008945-0.05g |
1-methanesulfonyl-2,2-dimethylpiperazine hydrochloride |
956034-43-8 | 95.0% | 0.05g |
$135.0 | 2025-02-20 | |
Enamine | EN300-2008945-1.0g |
1-methanesulfonyl-2,2-dimethylpiperazine hydrochloride |
956034-43-8 | 95.0% | 1.0g |
$614.0 | 2025-02-20 | |
Enamine | EN300-2008945-2.5g |
1-methanesulfonyl-2,2-dimethylpiperazine hydrochloride |
956034-43-8 | 95.0% | 2.5g |
$1202.0 | 2025-02-20 | |
Enamine | EN300-2008945-10.0g |
1-methanesulfonyl-2,2-dimethylpiperazine hydrochloride |
956034-43-8 | 95.0% | 10.0g |
$2638.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067311-100mg |
1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride |
956034-43-8 | 97% | 100mg |
¥1542.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M23300-100mg |
1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride |
956034-43-8 | 100mg |
¥998.0 | 2021-09-08 | ||
Chemenu | CM335035-100mg |
1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride |
956034-43-8 | 95%+ | 100mg |
$209 | 2021-08-18 | |
Aaron | AR00IMQ5-5g |
1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride |
956034-43-8 | 97% | 5g |
$1379.00 | 2025-03-21 |
2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Preparation of substituted imidazopyridines, imidazopyrimidines and related derivatives useful as inhibitors of indoleamine 2,3-dioxygenase and/or tryptophan dioxygenase, World Intellectual Property Organization, , ,
ごうせいかいろ 4
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 14 h, rt
- Preparation of tetrahydropyrido[4,3-d]pyrimidine as ATR kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride Raw materials
- 4-Methanesulfonyl-3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
- tert-Butyl 3,3-Dimethylpiperazine-1-carboxylate
2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride Preparation Products
2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochlorideに関する追加情報
Recent Advances in the Study of 2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride (CAS: 956034-43-8)
The compound 2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride (CAS: 956034-43-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
One of the key areas of investigation has been the synthesis and characterization of 2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride. Researchers have developed novel synthetic routes to improve the yield and purity of the compound, which is critical for its application in preclinical and clinical studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized product. These efforts have laid a solid foundation for further pharmacological evaluations.
In terms of pharmacological activity, recent studies have demonstrated that 2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride exhibits potent inhibitory effects on specific enzymatic targets implicated in various disease pathways. For instance, it has been shown to modulate the activity of kinases involved in inflammatory and oncogenic processes. These findings suggest that the compound could serve as a lead molecule for the development of new therapeutics targeting these conditions. Additionally, preliminary in vitro and in vivo studies have indicated favorable pharmacokinetic profiles, further supporting its potential as a drug candidate.
Another significant aspect of the research has been the exploration of the compound's safety and toxicity profiles. Comprehensive toxicological assessments have been conducted to evaluate its biocompatibility and potential side effects. The results have been encouraging, with the compound demonstrating a relatively low toxicity profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and to optimize its dosing regimens for clinical use.
In conclusion, the recent advancements in the study of 2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride (CAS: 956034-43-8) underscore its potential as a valuable asset in the pharmaceutical industry. The compound's unique structural and pharmacological properties make it a promising candidate for further development. Future research should focus on expanding its therapeutic applications, improving its synthetic scalability, and conducting rigorous clinical trials to validate its efficacy and safety in humans. This brief highlights the importance of continued investment in the exploration of such innovative compounds to address unmet medical needs.
956034-43-8 (2,2-dimethyl-1-methylsulfonyl-piperazine;hydrochloride) 関連製品
- 352521-48-3(Ethyl 5-chloroquinoline-3-carboxylate)
- 878058-03-8(N-(3-acetamidophenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)
- 1805687-90-4(3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one)
- 66142-76-5(PHENOL, 3-ETHYL-2,6-DIMETHYL-)
- 901021-59-8(8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)
- 73080-75-8(Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano3,2-cquinoline-2-carboxylic Acid Ester)
- 2229669-19-4(5-(3-hydroxyprop-1-en-1-yl)-2-nitrophenol)
- 1696855-78-3(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide)
- 1993-63-1(5-Fluoro-2-methoxypyrimidin-4-amine)
